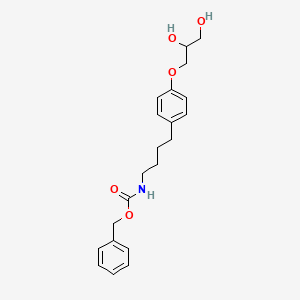

1-(Bromomethyl)-2-phenoxybenzene

概要

説明

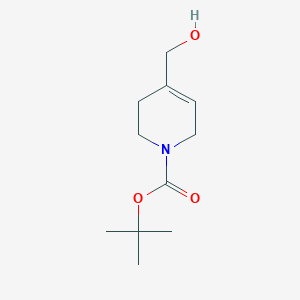

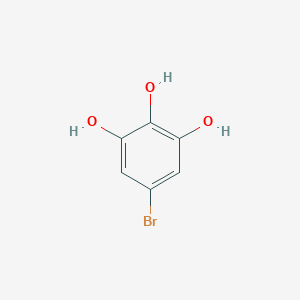

1-(Bromomethyl)-2-phenoxybenzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is structurally characterized by the presence of a bromomethyl group attached to a phenoxybenzene ring. This compound is not directly discussed in the provided papers, but its related derivatives and synthesis methods can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several studies. For instance, the synthesis of 1-bromo-2-(cyclopropylidenemethyl)benzene involves a palladium-catalyzed domino reaction, which could be analogous to potential synthetic routes for 1-(Bromomethyl)-2-phenoxybenzene . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination suggests a possible pathway for introducing bromomethyl groups onto a benzene ring . These methods could be adapted for the synthesis of 1-(Bromomethyl)-2-phenoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied. X-ray diffraction analysis has been used to determine the crystal structures of various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, revealing the preferred anti arrangement of bromomethyl groups . Similarly, the structure of 1-(Bromomethyl)-2-phenoxybenzene could be expected to exhibit specific conformational preferences due to the steric and electronic effects of the substituents.

Chemical Reactions Analysis

Brominated benzene compounds participate in a variety of chemical reactions. For example, the solvolytic elimination and hydrolysis of 2-bromo-4-dibromomethylphenol in 1,4-dioxane leads to the formation of 3-bromo-4-hydroxybenzaldehyde, indicating that bromomethyl groups can undergo nucleophilic substitution reactions . This reactivity could be relevant to 1-(Bromomethyl)-2-phenoxybenzene, as it may also be susceptible to similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of bromomethyl groups can affect the compound's boiling point, density, and solubility. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and packing motifs, which can impact their physical properties . Additionally, the catalytic reactivity of poly(N-bromobenzene-1,3-disulfonamide) for silylation reactions highlights the potential for brominated benzene compounds to act as catalysts or reagents in organic synthesis .

科学的研究の応用

-

Synthesis and Characterisation of Isomeric Derivatives

- Field : Organic Chemistry

- Application Summary : Bromo-substituted precursors, such as bromopyrenes, serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

- Methods : The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .

- Results : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

-

Bromomethylation of Thiols

- Field : Synthetic Chemistry

- Application Summary : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr .

- Methods : The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemo-tolerant applicability while bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility .

- Results : The reactivity scope of bromomethyl thiol derivatives remains largely unexplored, despite a potentially broader synthetic range .

-

Synthesis of Poly (styrene-b-methyl methacrylate) Block Copolymers

- Field : Polymer Chemistry

- Application Summary : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Methods : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .

- Results : The study resulted in the successful synthesis of poly (styrene-b-methyl methacrylate) block copolymers .

-

Hypercrosslinked Porous Polymer Materials

- Field : Material Chemistry

- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Methods : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .

- Results : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .

-

Bromothymol Blue

- Field : Analytical Chemistry

- Application Summary : Bromothymol blue is a pH indicator used in applications that require measuring substances that would have a relatively neutral pH (near 7) .

- Methods : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results : It is mostly used for measuring the presence of carbonic acid in a liquid .

-

Bromomethane

- Field : Industrial Chemistry

- Application Summary : Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br .

- Methods : This colorless, odorless, nonflammable gas is produced both industrially and biologically .

- Results : It was used extensively as a pesticide until being phased out by most countries in the early 2000s .

-

Hypercrosslinked Porous Polymer Materials

- Field : Material Chemistry

- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Methods : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .

- Results : Numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies .

-

Bromothymol Blue

- Field : Analytical Chemistry

- Application Summary : Bromothymol blue is a pH indicator used in applications that require measuring substances that would have a relatively neutral pH (near 7) .

- Methods : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results : A common use is for measuring the presence of carbonic acid in a liquid .

-

Bromomethane

- Field : Industrial Chemistry

- Application Summary : Bromomethane, commonly known as methyl bromide, is an organobromine compound with formula CH3Br .

- Methods : This colorless, odorless, nonflammable gas is produced both industrially and biologically .

- Results : It was used extensively as a pesticide until being phased out by most countries in the early 2000s .

Safety And Hazards

将来の方向性

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

特性

IUPAC Name |

1-(bromomethyl)-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRIQBOWLXRKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301668 | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-phenoxybenzene | |

CAS RN |

82657-72-5 | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)